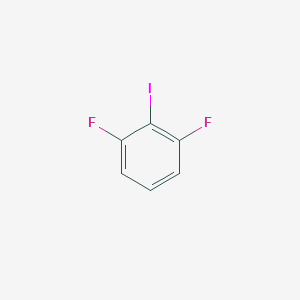

2,6-Difluoroiodobenzene

Descripción general

Descripción

2,6-Difluoroiodobenzene is an organic compound with the chemical formula C6H3F2I. It is a colorless liquid known for its unique physical and chemical properties, making it a valuable reagent in organic synthesis. The compound is characterized by the presence of both fluorine and iodine atoms on a benzene ring, which imparts distinct reactivity and versatility in various chemical processes .

Mecanismo De Acción

Target of Action

It is known that the compound is used in various chemical reactions due to its unique structure and properties .

Mode of Action

2,6-Difluoroiodobenzene has been studied using laser-induced adiabatic alignment and mixed-field orientation . This involves the compound being probed by Coulomb explosion imaging following either near-infrared strong-field ionization or extreme-ultraviolet multi-photon inner-shell ionization using free-electron laser pulses . The resulting photoelectrons and fragment ions provide information about the compound’s interaction with its targets .

Biochemical Pathways

The compound’s unique properties make it a subject of interest in various chemical and biochemical studies .

Pharmacokinetics

Studies have investigated the fragmentation dynamics of the compound after iodine 4d inner-shell photoionization with soft x-rays .

Result of Action

Studies have shown that the compound can be aligned and oriented using laser-induced adiabatic alignment and mixed-field orientation .

Action Environment

It is known that the compound’s properties can be studied using various imaging techniques, which may be influenced by environmental conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Difluoroiodobenzene can be synthesized through several methods. One common approach involves the reaction of iodobenzene with a nitro compound, such as silver nitrate, in an appropriate solvent. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms at the 2 and 6 positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Difluoroiodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while coupling reactions can produce complex organic molecules with extended carbon chains .

Aplicaciones Científicas De Investigación

2,6-Difluoroiodobenzene has a wide range of applications in scientific research, including:

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.

Comparación Con Compuestos Similares

2,4-Difluoroiodobenzene: Another difluoroiodobenzene isomer with fluorine atoms at the 2 and 4 positions.

2,5-Difluoroiodobenzene: An isomer with fluorine atoms at the 2 and 5 positions.

3,5-Difluoroiodobenzene: An isomer with fluorine atoms at the 3 and 5 positions.

Uniqueness: 2,6-Difluoroiodobenzene is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the types of reactions it can undergo. The 2 and 6 positions allow for distinct electronic and steric effects, making it a valuable reagent in organic synthesis and a subject of interest in various scientific research fields .

Actividad Biológica

2,6-Difluoroiodobenzene (DFIB), with the chemical formula C6H3F2I, is a halogenated aromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological interactions, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring. This unique substitution pattern influences its reactivity and biological interactions. The compound is a colorless liquid with a molar mass of approximately 239.99 g/mol, a boiling point of 186°C, and a melting point between 24-26°C .

Interaction with Biomolecules

Research indicates that DFIB interacts with various biomolecules, potentially influencing biochemical pathways. The presence of iodine and fluorine can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. This characteristic is particularly beneficial in drug development, where improved pharmacokinetic properties are desired.

Photodissociation Studies

Studies utilizing time-resolved Coulomb explosion imaging have shown that DFIB undergoes neutral dissociation when exposed to intense ultraviolet (UV) light. This process involves the cleavage of the carbon-iodine bond, leading to the formation of reactive fragments that can interact with cellular components . The ability to study these dynamics provides insights into how DFIB may affect cellular processes at a molecular level.

Drug Development Potential

DFIB is being explored as a building block in the synthesis of fluorinated pharmaceuticals. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. Research is ongoing to evaluate DFIB's role in developing drugs targeting diseases such as cancer and neurodegenerative disorders .

Study on Coulomb Explosion Imaging

A significant study investigated the Coulomb explosion dynamics of DFIB under UV laser excitation. The results indicated that the molecular environment surrounding the iodine atom significantly influences ionization behavior during photodissociation. This research highlights the potential for using DFIB in advanced imaging techniques to study molecular dynamics in real-time .

Pharmacokinetic Studies

Pharmacokinetic investigations have focused on how DFIB's structure affects its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine atoms has been shown to alter these properties favorably compared to non-fluorinated analogs. These findings suggest that DFIB could be optimized for better therapeutic outcomes in drug design .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Boiling Point | Melting Point | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | C6H3F2I | 186°C | 24-26°C | Under investigation |

| 2,4-Difluoroiodobenzene | C6H3F2I | Similar | Similar | Limited studies |

| 2-Iodobenzene | C6H4I | 188°C | -7°C | Known antimicrobial |

The table above compares DFIB with other related compounds, highlighting its unique properties and the need for further exploration into its biological activities.

Propiedades

IUPAC Name |

1,3-difluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2I/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMXWPLTZBKNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382254 | |

| Record name | 2,6-Difluoroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13697-89-7 | |

| Record name | 1,3-Difluoro-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13697-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Difluoro-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,6-difluoroiodobenzene interact with laser light, and what information can be gained from this interaction?

A: this compound exhibits unique interactions with both infrared and extreme ultraviolet (XUV) laser pulses. Studies have demonstrated that intense, elliptically polarized laser pulses can align the molecule in three dimensions. [, ] This alignment arises from the interaction of the laser field with the molecule's anisotropic polarizability. Furthermore, when subjected to intense XUV pulses, this compound undergoes Coulomb explosion. [] By analyzing the fragment ions produced during this explosion, researchers can gain insights into the molecule's structure and dynamics, including charge distribution and photodissociation pathways.

Q2: How does the molecular environment of the iodine atom in this compound influence its ionization and fragmentation behavior during Coulomb explosion imaging?

A: Research has shown that the molecular environment surrounding the iodine atom significantly affects how this compound interacts with intense XUV pulses. [] Unlike iodomethane (CH3I), where the iodine atom undergoes local inner-shell ionization, this compound exhibits non-selective ionization of all photofragments. This suggests that the presence of the phenyl ring and fluorine substituents promotes electron transfer processes within the molecule during the Coulomb explosion. Additionally, evidence indicates ultrafast charge rearrangement on the phenyl radical, highlighting the influence of the molecular environment on charge localization in extended molecules like this compound.

Q3: Why is the ability to selectively align and orient this compound important for scientific studies?

A: The ability to precisely control the alignment and orientation of this compound molecules in three dimensions offers significant advantages for scientific investigations. [] For instance, in studies employing Coulomb explosion imaging, achieving a high degree of alignment enhances the resolution and clarity of the structural information obtained. By precisely manipulating the molecule's spatial orientation, researchers can probe specific molecular axes and gain deeper insights into the dynamics of photochemical reactions, charge transfer processes, and other molecular phenomena.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.